molecular formula C22H27N3O7S B2957481 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 868981-42-4

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2957481
CAS No.: 868981-42-4
M. Wt: 477.53
InChI Key: VMYTWPHQWYKERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic organic compound provided for research purposes. Its molecular structure incorporates an oxazolidinone core, a moiety recognized in medicinal chemistry for its diverse biological activities . The oxazolidinone ring is linked to a 4-methoxybenzenesulfonyl group and an ethylenediamide bridge, terminating in a 4-methoxyphenethyl group. This specific arrangement of functional groups suggests potential for interaction with various biological targets. Based on its structural features, this compound is of significant interest for early-stage pharmacological investigation. The oxazolidinone scaffold is a known pharmacophore in compounds with antimicrobial properties . Furthermore, the benzenesulfonyl group is a common element in many synthetic bioactive molecules, including antitubulin agents developed for cancer research . Similar sulfonamide-based compounds have demonstrated potent activity against human cancer cells in vitro and in vivo by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis . Researchers can utilize this compound as a key intermediate or a novel chemical entity in projects aimed at developing new therapeutic agents. Its potential applications span across multiple fields, including the synthesis of new anticancer agents, the exploration of antimicrobials, and the development of enzyme inhibitors. The presence of the ethanediamide (oxalamide) linker provides a rigid, hydrogen-bonding capable bridge that can be critical for achieving specific molecular recognition in drug-target interactions. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, utilizing personal protective equipment and following standard safety protocols for handling chemical substances.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-30-17-5-3-16(4-6-17)11-12-23-21(26)22(27)24-15-20-25(13-14-32-20)33(28,29)19-9-7-18(31-2)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYTWPHQWYKERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various cellular pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound : 1,3-Oxazolidin-2-yl ring .
  • N-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide : Features a six-membered 1,3-oxazinan-2-yl ring, enhancing conformational flexibility compared to the five-membered oxazolidine .
  • N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide : Replaces oxazolidine with a thiazolo-triazole system, introducing π-conjugation and altered electronic properties .

Substituent Analysis

Compound Name Sulfonyl Group Aromatic Side Chain Molecular Weight (g/mol)
Target Compound 4-Methoxybenzenesulfonyl 4-Methoxyphenethyl 507.6
N'-[2-(3,4-Dimethoxyphenyl)ethyl] analog 4-Methoxybenzenesulfonyl 3,4-Dimethoxyphenethyl 507.6
N-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Chlorobenzenesulfonyl 2-Methylpropyl 417.91
N-Ethyl-N'-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-Fluoro-2-methylbenzenesulfonyl Ethyl Not reported

Key Observations :

  • Methoxy groups (e.g., 4-methoxyphenyl) enhance hydrophilicity compared to halogens (Cl, F) or alkyl chains .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Target Compound : Expected absence of C=O (1663–1682 cm⁻¹) post-cyclization, with C=S stretching (~1247–1255 cm⁻¹) confirming thione tautomers .
  • Hydrazinecarbothioamide Precursors : Exhibit NH stretching (3150–3319 cm⁻¹) and C=O bands, absent in cyclized products .

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Methoxy protons resonate at ~3.8 ppm; sulfonyl-adjacent methylenes show deshielding (~4.0–4.5 ppm) .
  • 13C-NMR : Oxazolidine carbons appear at 60–70 ppm, while sulfonyl-attached carbons are downfield (~125–140 ppm) .

Physicochemical and Functional Implications

  • Solubility : Methoxy-rich analogs (e.g., target compound) likely exhibit higher aqueous solubility than halogenated derivatives .
  • Metabolic Stability : Fluorine substituents (e.g., in ) may reduce oxidative metabolism .

Tables and spectral data referenced herein provide a foundation for rational design of ethanediamide derivatives with tailored properties.

Biological Activity

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic compound with potential biological activity. Its molecular formula is C23H29N3O8SC_{23}H_{29}N_{3}O_{8}S, and it has a molecular weight of 507.6 g/mol. The compound's structural complexity suggests various mechanisms of action that may contribute to its biological effects.

Chemical Structure

The compound features an oxazolidin ring, a methoxybenzenesulfonyl group, and an ethanediamide moiety, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of certain proteases, potentially impacting pathways involved in disease processes. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on various enzymes. For instance, it has shown promising results in inhibiting the SARS-CoV 3CL protease, a critical enzyme for viral replication. The inhibition was assessed using fluorometric assays, revealing IC50 values that indicate its potency as an inhibitor.

Table 1: Inhibition Potency of this compound

Enzyme TargetIC50 (μM)Reference
SARS-CoV 3CL Protease3.20
Other ProteasesVariesOngoing Studies

Case Studies

  • SARS-CoV Inhibition : In a study focused on the development of protease inhibitors for SARS-CoV, this compound was synthesized and subjected to biological evaluation. The results indicated significant inhibition of the viral protease, highlighting its potential as a therapeutic agent against viral infections .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have suggested that it may exhibit activity against certain bacterial strains. Further studies are required to elucidate its spectrum of activity and mechanism .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction between 4-methoxybenzenesulfonyl chloride and appropriate amines under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Future Directions

Ongoing research aims to explore the full pharmacological profile of this compound, including:

  • Mechanistic Studies : Detailed investigations into how the compound interacts with its molecular targets.
  • In Vivo Efficacy : Testing in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Modifying structural components to enhance efficacy and reduce toxicity.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Answer:
The synthesis involves multi-step organic reactions, including sulfonylation, oxazolidine ring formation, and amide coupling. Key steps include:

  • Sulfonyl Group Introduction : React 4-methoxybenzenesulfonyl chloride with an oxazolidine precursor under basic conditions (e.g., K₂CO₃/DMF) to form the sulfonylated oxazolidine intermediate .
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the oxazolidine intermediate with the ethanediamide linker and 4-methoxyphenethylamine. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1) and purify via column chromatography .
  • Purity Validation : Confirm structure and purity using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .

Advanced: How can reaction conditions be optimized for introducing the 4-methoxybenzenesulfonyl group?

Answer:
Optimization strategies include:

  • Solvent Selection : DMF or dichloromethane (DCM) improves sulfonyl chloride solubility and reaction homogeneity .
  • Base Screening : Test organic bases (e.g., triethylamine) vs. inorganic bases (e.g., K₂CO₃) to minimize side reactions. K₂CO₃ in DMF at 0–25°C reduces hydrolysis .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the oxazolidine nitrogen .
  • Kinetic Monitoring : Employ in-situ FTIR or LC-MS to track sulfonylation efficiency and adjust stoichiometry dynamically .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : ¹H NMR (δ 7.6–7.8 ppm for sulfonyl aromatic protons; δ 4.2–4.5 ppm for oxazolidine methylene) .
    • Mass Spectrometry : HRMS (expected [M+H]⁺ ~550–560 Da) .
  • Purity Assessment :
    • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12–14 min .
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry of the oxazolidine ring .

Advanced: How can solubility challenges in biological assays be addressed?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to solubilize the compound while maintaining cell viability .
  • Prodrug Strategy : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or sulfonyl moieties to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .

Advanced: How to design SAR studies targeting the oxazolidine and sulfonyl pharmacophores?

Answer:

  • Oxazolidine Modifications :
    • Replace the 4-methoxybenzenesulfonyl group with 4-nitro or 4-fluoro analogs to evaluate electron-withdrawing effects on bioactivity .
    • Test enantiopure oxazolidine derivatives (R vs. S configurations) for stereospecific interactions .
  • Amide Linker Variations :
    • Substitute ethanediamide with malonamide or succinamide to alter conformational flexibility .
  • Biological Assays :
    • Screen analogs against target enzymes (e.g., bacterial transpeptidases) using fluorescence polarization assays .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Degradation Pathways : Hydrolysis of the oxazolidine ring under acidic conditions (pH < 5) or photodegradation of the sulfonyl group .
  • Storage Recommendations :
    • Lyophilize and store at -20°C under argon.
    • Use amber vials to prevent UV-induced decomposition .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization :
    • Normalize cell viability assays (MTT vs. resazurin) and enzyme inhibition protocols (IC₅₀ vs. Ki) .
  • Meta-Analysis :
    • Apply multivariate regression to identify confounding variables (e.g., solvent residues, endotoxin levels) .
  • Orthogonal Validation :
    • Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with bacterial penicillin-binding proteins (PBPs). Key residues: Ser403, Lys406 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess oxazolidine ring flexibility in aqueous vs. membrane environments .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and sulfonyl group charge density to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.